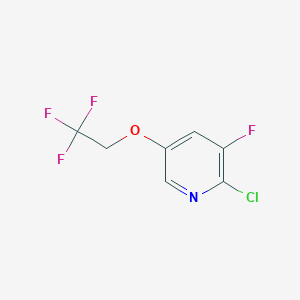

2-Chloro-3-fluoro-5-(2,2,2-trifluoroethoxy)pyridine

Description

2-Chloro-3-fluoro-5-(2,2,2-trifluoroethoxy)pyridine (CAS: 910649-41-1) is a halogenated pyridine derivative with the molecular formula C₇H₄ClF₄NO and a molecular weight of 229.56 g/mol . Its structure features a pyridine ring substituted with chlorine at position 2, fluorine at position 3, and a 2,2,2-trifluoroethoxy group at position 3. This compound is primarily utilized in pharmaceutical and agrochemical research due to the electron-withdrawing effects of its substituents, which enhance stability and reactivity in synthetic pathways.

Properties

Molecular Formula |

C7H4ClF4NO |

|---|---|

Molecular Weight |

229.56 g/mol |

IUPAC Name |

2-chloro-3-fluoro-5-(2,2,2-trifluoroethoxy)pyridine |

InChI |

InChI=1S/C7H4ClF4NO/c8-6-5(9)1-4(2-13-6)14-3-7(10,11)12/h1-2H,3H2 |

InChI Key |

PXKRQBYUPHCBFV-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=NC(=C1F)Cl)OCC(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-fluoro-5-(2,2,2-trifluoroethoxy)pyridine typically involves the fluorination of pyridine derivatives. One common method is the reaction of 2-fluoro-5-chloropyridine with trifluoroethanol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the product is achieved through distillation or recrystallization techniques to ensure high purity .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-fluoro-5-(2,2,2-trifluoroethoxy)pyridine undergoes various chemical reactions, including:

Nucleophilic substitution: The chlorine and fluorine atoms can be replaced by nucleophiles such as amines or thiols.

Oxidation and reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling reactions: It can participate in coupling reactions with other aromatic compounds to form more complex structures.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as sodium hydride or potassium tert-butoxide in aprotic solvents like dimethyl sulfoxide.

Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted pyridine derivative .

Scientific Research Applications

Pharmaceutical Development

One of the primary applications of 2-Chloro-3-fluoro-5-(2,2,2-trifluoroethoxy)pyridine is in the synthesis of pharmaceutical compounds. Its fluorinated structure enhances biological activity and metabolic stability, making it an attractive building block for drug development.

- Case Study: Antiviral Agents

Research has indicated that derivatives of fluorinated pyridines exhibit antiviral properties. For example, compounds synthesized from this compound have shown potential in inhibiting viral replication mechanisms in vitro. Such studies underscore the importance of fluorinated compounds in medicinal chemistry.

Agrochemical Formulations

The compound is also explored for its use in agrochemicals, particularly as a herbicide or pesticide component. The presence of fluorine atoms can enhance the lipophilicity and bioavailability of agrochemicals.

- Research Findings

Studies have demonstrated that fluorinated pyridines can improve the efficacy of herbicides by increasing their ability to penetrate plant cuticles. This property is crucial for developing more effective agricultural chemicals that require lower application rates while maintaining high effectiveness.

Material Science

In material science, this compound can be used as a precursor for synthesizing advanced materials such as polymers and coatings.

- Application in Coatings

Fluorinated compounds are known for their water-repellent properties. Incorporating this pyridine derivative into polymer matrices can enhance the durability and hydrophobicity of coatings used in various industrial applications.

Mechanism of Action

The mechanism of action of 2-Chloro-3-fluoro-5-(2,2,2-trifluoroethoxy)pyridine involves its interaction with specific molecular targets. The presence of halogen atoms and the trifluoroethoxy group can influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological pathways, making the compound useful in medicinal chemistry and drug development .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

- Electron-Withdrawing Groups : The trifluoroethoxy group (–OCF₂CF₃) in the target compound enhances electrophilicity at the pyridine ring, facilitating nucleophilic substitution reactions. This effect is diminished in 2-Chloro-3-fluoro-5-isobutoxypyridine due to the electron-donating isobutoxy group .

- Halogen Placement : The presence of fluorine at C3 in the target compound increases metabolic stability compared to analogs like 3-Chloro-2-(2,2,2-trifluoroethoxy)pyridine , where fluorine is absent .

Biological Activity

2-Chloro-3-fluoro-5-(2,2,2-trifluoroethoxy)pyridine is a fluorinated pyridine derivative with significant interest in medicinal chemistry and agrochemical applications. Its unique structure, characterized by the presence of chlorine and trifluoroethoxy groups, suggests potential biological activities that merit detailed exploration.

- Molecular Formula : C₇H₄ClF₄NO

- Molecular Weight : 229.56 g/mol

- CAS Number : 1620691-00-0

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of enzymes involved in metabolic pathways. For instance, its structural components may enhance binding affinity to active sites of specific enzymes due to the electron-withdrawing effects of the trifluoromethyl group .

- Cellular Effects : It influences cellular processes by modulating signaling pathways and gene expression. This can lead to alterations in cell proliferation and apoptosis mechanisms, which are critical in cancer biology and metabolic disorders .

Biological Activity Studies

Recent studies have evaluated the biological activity of this compound through various in vitro assays:

Antimicrobial Activity

In a study assessing antimicrobial properties, derivatives of pyridine compounds were tested against a range of pathogens. The results indicated that this compound exhibited notable inhibitory effects against certain bacterial strains, suggesting its potential as an antimicrobial agent .

Enzyme Inhibition Assays

A comparative analysis of enzyme inhibition revealed that this compound acts as a dual inhibitor against α-glucosidase and urease. The structure-activity relationship (SAR) studies highlighted that the presence of the -CF₃ group significantly enhances the inhibitory potency. The IC₅₀ values for α-glucosidase inhibition were reported to be as low as 3.50 µM, indicating strong activity compared to standard inhibitors like acarbose .

| Compound | IC₅₀ (α-glucosidase) | IC₅₀ (urease) |

|---|---|---|

| 2-Chloro-3-fluoro-5-(trifluoroethoxy)pyridine | 3.50 µM | 22.30 µM |

| Acarbose | 5.30 µM | Not applicable |

| Thiourea | 31.40 µM | Not applicable |

Case Study 1: Antiviral Potential

Research has indicated that fluorinated compounds similar to this compound exhibit antiviral properties by inhibiting viral replication mechanisms. In vitro studies demonstrated that modifications in the fluorine content can enhance antiviral efficacy against specific viruses .

Case Study 2: Cancer Cell Line Studies

In studies involving various cancer cell lines, this compound was tested for its ability to induce apoptosis. Results showed that it could significantly reduce cell viability in a dose-dependent manner, implicating its potential as a chemotherapeutic agent .

Q & A

Q. What are the established synthetic routes for 2-chloro-3-fluoro-5-(2,2,2-trifluoroethoxy)pyridine, and what experimental conditions optimize yield?

The synthesis of trifluoroethoxy-substituted pyridines typically involves halogenation and nucleophilic substitution. For example, chloro- and fluoro-substituted pyridines are synthesized via high-temperature catalytic vapor-phase chlorination of β-picoline derivatives, followed by halogen exchange reactions (e.g., replacing hydroxyl or amino groups with trifluoroethoxy groups using 2,2,2-trifluoroethanol under basic conditions) . Yield optimization requires precise temperature control (e.g., 110–130°C for nucleophilic substitution) and catalysts like K₂CO₃ or CsF to enhance reactivity. Impurities such as regioisomers can arise during halogenation, necessitating purification via column chromatography or recrystallization .

Q. Which spectroscopic and computational methods are critical for characterizing this compound?

- NMR : ¹⁹F NMR is essential for confirming the presence and position of fluorine atoms, while ¹H NMR identifies proton environments near substituents.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns.

- X-ray Crystallography : Resolves stereochemical ambiguities and confirms substituent positions, as demonstrated in studies of analogous pyridine derivatives .

- DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) and validate experimental data .

Q. What safety protocols are recommended for handling this compound?

- PPE : Use N95 masks, gloves, and eyeshields to avoid inhalation/contact, as trifluoroethoxy pyridines may release toxic fumes upon decomposition .

- Storage : Store in airtight containers at 2–8°C to prevent hydrolysis of the trifluoroethoxy group.

- Waste Disposal : Segregate halogenated waste and consult certified environmental agencies for disposal .

Advanced Research Questions

Q. How can regioselective functionalization challenges be addressed in derivatives of this compound?

Regioselectivity in trifluoroethoxy pyridines is influenced by electronic and steric factors. For example, the electron-withdrawing trifluoroethoxy group directs electrophilic substitution to the meta position. To functionalize the para position (relative to chlorine), use directed ortho-metalation (DoM) with strong bases like LDA, followed by quenching with electrophiles . Conflicting regioselectivity data may arise from solvent polarity (e.g., HMPT vs. DMF) or temperature effects, requiring systematic screening .

Q. What strategies resolve contradictions in biological activity data for similar pyridine derivatives?

Discrepancies in biological assays (e.g., IC₅₀ values) often stem from impurities or regioisomers. For example, 3-chloro-5-(trifluoromethyl)pyridin-2-amine showed variability in enzyme inhibition due to trace amounts of 2-chloro regioisomers . Mitigation strategies include:

Q. How do computational models predict the compound’s reactivity in catalytic systems?

DFT studies on analogous compounds (e.g., 2-chloro-5-(trifluoromethyl)pyridine) reveal that the trifluoroethoxy group lowers electron density at the pyridine nitrogen, enhancing its susceptibility to nucleophilic attack. Solvent models (e.g., PCM for DMSO) predict reaction pathways for cross-coupling reactions (e.g., Suzuki-Miyaura), guiding catalyst selection (e.g., Pd(PPh₃)₄ vs. PdCl₂) .

Q. What are the limitations of current synthetic methods for scaling up this compound?

Key challenges include:

- Halogen Exchange Efficiency : Fluorination steps often require hazardous reagents (e.g., HF), necessitating specialized equipment .

- Purification : Scaling column chromatography is impractical; alternatives like distillation (e.g., BP 166–168°C for 2-chloro-5-(trifluoromethyl)pyridine ) or crystallization in hexane/ethyl acetate mixtures are preferred .

Methodological Considerations

- Contradiction Analysis : When conflicting data arise (e.g., regioselectivity or biological activity), cross-validate results using multiple techniques (e.g., NMR, XRD, and independent synthesis) .

- Comparative Studies : Compare reactivity with analogs (e.g., 2-chloro-5-(trifluoromethyl)pyridine vs. 3-fluoro derivatives) to isolate substituent effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.